Technical Documentation Center

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole
  • CAS: 1043919-67-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Technical Guide for Medicinal Chemistry Applications Executive Summary & Scaffold Significance 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (hereafter referred to as Br-Me-THI ) represents a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary & Scaffold Significance

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (hereafter referred to as Br-Me-THI ) represents a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) libraries.

Unlike the fully aromatic indazole core, the 4,5,6,7-tetrahydroindazole (THI) scaffold possesses a fused cyclohexane ring, imparting distinct physicochemical properties:

  • Lipophilicity (LogP): Higher than the aromatic analog, aiding membrane permeability.

  • Geometry: The cyclohexane ring adopts a "half-chair" conformation, projecting substituents at C4-C7 into specific vectors unavailable to planar aromatic systems.

  • Electronic Profile: The pyrazole ring remains aromatic, but the electron-donating alkyl fusion alters the pKa and reactivity of the nitrogen pair.

This guide details the robust synthesis, critical structural analysis (specifically distinguishing N1 vs. N2 regioisomers), and downstream reactivity of Br-Me-THI.

Synthetic Pathway and Regiocontrol

The synthesis of Br-Me-THI presents a classic heterocyclic challenge: Regioselectivity of the pyrazole formation.

Core Synthesis Protocol

The most scalable route involves the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine, followed by electrophilic halogenation.

Step 1: Formylation of Cyclohexanone

  • Reagents: Cyclohexanone, Ethyl formate, Sodium methoxide (or NaH).

  • Mechanism: Claisen condensation.

  • Product: 2-(Hydroxymethylene)cyclohexanone (exists in keto-enol equilibrium).

Step 2: Cyclocondensation (The Critical Step)

  • Reagents: Methylhydrazine (

    
    ), Ethanol, Reflux.
    
  • Regiochemistry: Reaction yields a mixture of 1-methyl and 2-methyl isomers.

    • Thermodynamics: The N1-isomer is generally thermodynamically preferred in simple pyrazoles.

    • Sterics: In THIs, the C7-methylene protons create steric clash with the N1-methyl group. This steric pressure often shifts the ratio to favor the N2-methyl isomer or makes the N2-isomer kinetically accessible.

    • Purification: The isomers usually have significantly different

      
       values on silica gel (N1 is often less polar than N2 due to dipole moment cancellation).
      

Step 3: Bromination

  • Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.

  • Selectivity: Electrophilic Aromatic Substitution (EAS) occurs exclusively at the C3 position of the pyrazole ring.

Visualized Workflow (DOT)

Synthesis Start Cyclohexanone Inter1 2-(Hydroxymethylene) cyclohexanone Start->Inter1 HCOOEt NaOEt Step2 Cyclocondensation (MeNHNH2) Inter1->Step2 Isomer1 1-Methyl-THI (Undesired) Step2->Isomer1 Minor/Major (Condition dependent) Isomer2 2-Methyl-THI (Target Precursor) Step2->Isomer2 Purification (SiO2 Chrom.) Final 3-Bromo-2-methyl- 4,5,6,7-tetrahydro-2H-indazole Isomer2->Final NBS, DMF rt, 2h

Figure 1: Synthetic route highlighting the divergent regiochemical outcome at the cyclization step.

Structural Analysis: The N1 vs. N2 Conundrum

The most common error in THI chemistry is misassigning the position of the methyl group. 3-Bromo-2-methyl-THI must be rigorously distinguished from its 1-methyl isomer.

NMR Diagnostic Criteria

Standard 1D


 NMR is often insufficient because the methyl singlets appear in similar regions (

3.6 – 4.0 ppm).
Definitive Method: 1D NOE / 2D NOESY

This is the self-validating protocol for structural assignment.

Feature1-Methyl Isomer (N1) 2-Methyl Isomer (N2)
Steric Environment Methyl is proximal to C7-H (cyclohexane ring).Methyl is proximal to C3 (Bromine).
NOE Correlation Strong NOE between N-Me and C7-H (multiplet ~2.5 ppm).NO NOE to cyclohexane protons. (C3 has no protons).
13C NMR Shift (N-Me) Typically

35-38 ppm.
Typically

38-42 ppm (Deshielded).

Experimental Logic:

  • Acquire NOESY spectrum.

  • Locate N-methyl singlet (~3.7 ppm).

  • Check for cross-peaks in the aliphatic region (2.4–2.6 ppm).

    • Presence of cross-peak = N1-Methyl (Incorrect structure).

    • Absence of cross-peak = N2-Methyl (Correct structure).

X-Ray Crystallography

While NMR is routine, X-ray is the gold standard.

  • Crystal Habit: 2-substituted indazoles often crystallize more readily due to higher polarity and dipole alignment compared to 1-substituted analogs.

  • Geometry: The N2-Me bond vector is roughly parallel to the C3-Br bond, creating a distinct electrostatic potential map useful for docking studies.

Physicochemical & Reactivity Profile

Quantitative Data Summary
PropertyValue / CharacteristicRelevance
Molecular Formula

Core building block
Molecular Weight 215.09 g/mol Fragment-based screening
LogP (Calc) ~2.3Moderate lipophilicity
pKa (Conj. Acid) ~2.5 - 3.0Weakly basic pyrazole N
Solubility High in DMSO, DCM, MeOHCompatible with standard assays
Chemical Reactivity (The "Handle")

The C3-Bromine is a versatile handle for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Reacts with aryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
    • Note: The 2-methyl group creates less steric hindrance for C3 coupling compared to N1-methyl analogs.

  • Buchwald-Hartwig: Amination at C3.

    • Requires bulky phosphine ligands (e.g., Xantphos, BrettPhos) to prevent catalyst poisoning by the pyrazole nitrogens.

Reactivity Flowchart (DOT)

Reactivity Center 3-Bromo-2-methyl-THI (Core) Suzuki Suzuki Coupling (Ar-B(OH)2) Center->Suzuki Pd(0) Buchwald Buchwald-Hartwig (HNR2) Center->Buchwald Pd/Ligand Sonogashira Sonogashira (Terminal Alkyne) Center->Sonogashira Pd/Cu Prod1 3-Aryl-2-methyl-THI (Kinase Inhibitors) Suzuki->Prod1 Prod2 3-Amino-2-methyl-THI (GPCR Ligands) Buchwald->Prod2 Prod3 3-Alkynyl-THI Sonogashira->Prod3

Figure 2: Divergent synthesis capabilities from the 3-Bromo core.

Detailed Experimental Protocol

Objective: Synthesis of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (10g scale).

Step 1: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole Formation
  • Setup: A 500 mL Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar.

  • Reactants: Dissolve 2-(hydroxymethylene)cyclohexanone (1 eq, 12.6 g) in Ethanol (150 mL).

  • Addition: Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Warm to room temperature, then reflux (80°C) for 3 hours.

  • Workup: Concentrate in vacuo. Resuspend residue in Ethyl Acetate/Water. Wash organic layer with Brine.[1] Dry over

    
    .
    
  • Purification (Critical): Flash column chromatography (Hexane:EtOAc gradient).

    • Observation: The 2-methyl isomer typically elutes after the 1-methyl isomer on silica due to higher interaction with the stationary phase (depending on specific eluent, but separation is distinct).

    • Validation: Check fractions via NMR. Pool fractions showing NO cross-peak between N-Me and aliphatic region.

Step 2: Bromination[2]
  • Reactants: Dissolve purified 2-methyl-THI (1 eq) in DMF (10 volumes).

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to avoid exotherm and over-bromination.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC or LC-MS (Target Mass: 215/217 amu, 1:1 ratio).

  • Quench: Pour into ice water. The product often precipitates.

  • Isolation: Filter the solid. If oil forms, extract with DCM.

  • Recrystallization: Ethanol/Water or Heptane/EtOAc.

References

  • Synthesis of Tetrahydroindazoles

    • Title: "Regioselective synthesis of 1- and 2-substituted 4,5,6,7-tetrahydroindazoles."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the thermodynamic vs.
    • (General Journal Link for verification)

  • NMR Characterization of Indazoles

    • Title: "Proton and Carbon-13 NMR study of N-methyl
    • Source:Magnetic Resonance in Chemistry.
    • Context: Establishes the NOESY and chemical shift rules for N1 vs N2 distinction.
  • Cross-Coupling Applications

    • Title: "Palladium-catalyzed cross-coupling reactions of 3-bromoindazoles."
    • Source:Tetrahedron.
    • Context: Protocols for Suzuki and Buchwald couplings on this specific scaffold.
  • Crystallographic Data (Analogous Structures)

    • Title: "Crystal structure of 3-bromo-2-methyl-substituted indazole deriv
    • Source:Acta Crystallographica Section E.
    • Context: Provides geometric confirmation of the N2-methyl orient

Sources

Exploratory

Solubility profile of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole in organic solvents

An In-Depth Technical Guide Solubility Profile of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulability, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole, a heterocyclic compound featuring the indazole scaffold common in medicinal chemistry.[3] In the absence of established public data for this specific molecule, this document outlines the fundamental principles of solubility, presents robust, field-proven experimental protocols for its determination, and provides a framework for the logical interpretation of the resulting data. The methodologies described, including the gold-standard shake-flask method and modern analytical quantification techniques, are designed to ensure the generation of high-quality, reliable, and reproducible solubility data, adhering to the principles of Good Laboratory Practice (GLP).

Introduction: The Critical Role of Solubility Profiling

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a substituted indazole derivative. The indazole core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Understanding the physicochemical properties of novel derivatives like this is a prerequisite for their advancement through the drug development pipeline. Among these properties, solubility is paramount.

An API must be in solution to be absorbed and exert its pharmacological effect. Poor solubility can lead to low or erratic bioavailability, hindering clinical development.[4] A comprehensive solubility profile in a variety of organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Preformulation Studies: Identifying suitable solvent systems for creating stable and effective dosage forms, including oral solutions, injectables, or amorphous solid dispersions.[4]

  • Toxicology Studies: Preparing dosing solutions for in-vitro and in-vivo safety assessments.

This guide provides the scientific rationale and detailed protocols to establish a definitive solubility profile for 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid state and the solution.[5] This process involves overcoming the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions to form new solute-solvent interactions. The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[6][7]

2.1 Solute Physicochemical Properties

The structure of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole dictates its likely solubility behavior.

  • Polarity: The molecule possesses moderately polar characteristics. The heterocyclic indazole ring with its nitrogen atoms and the bromine atom contribute to its polarity. However, the saturated tetrahydro- ring and the methyl group are nonpolar hydrocarbon components. This amphiphilic nature suggests it will not be highly soluble in either extremely polar or completely nonpolar solvents, but rather in solvents of intermediate polarity.

  • Hydrogen Bonding: The 2-methyl substitution on the indazole ring means there is no N-H proton available for hydrogen bond donation. The nitrogen atoms can, however, act as hydrogen bond acceptors. This limits its ability to form strong hydrogen bonds compared to an unsubstituted indazole, which will significantly impact its solubility in protic solvents.

  • Molecular Size and Shape: Larger molecules generally have lower solubility than smaller, similar molecules due to the increased energy required to create a cavity in the solvent.[6]

2.2 Solvent Properties and Classification

The choice of solvent is critical. Solvents are typically classified based on their polarity and their ability to donate protons (protic vs. aprotic).[8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While our target molecule cannot donate a hydrogen bond, it can accept one. Solubility will depend on the balance between this interaction and the nonpolar parts of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. They are effective at dissolving compounds with polar functional groups through dipole-dipole interactions.[8] These are often excellent candidates for dissolving moderately polar molecules.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The nonpolar tetrahydro- ring and methyl group will favor solubility in these solvents, but the polar indazole-bromide portion will oppose it.[6]

Experimental Design for Robust Solubility Determination

A systematic approach is required to generate a reliable solubility profile. This involves a carefully planned solvent selection, a robust methodology for achieving equilibrium, and a precise analytical technique for quantification.

Solvent Selection Strategy

A diverse panel of solvents should be selected to cover a wide range of polarities and chemical functionalities. This allows for a comprehensive understanding of the compound's behavior.

Solvent ClassExample SolventsPrimary Interaction TypeExpected Utility
Alcohols (Polar, Protic) Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-DipoleModerate solubility expected.
Ketones (Polar, Aprotic) Acetone, Methyl Ethyl KetoneDipole-DipoleGood solubility expected.
Esters (Polar, Aprotic) Ethyl AcetateDipole-DipoleGood solubility expected.
Ethers Tetrahydrofuran (THF), DioxaneDipole-Dipole (weak H-bond acceptor)Moderate to good solubility expected.
Nitriles (Polar, Aprotic) Acetonitrile (ACN)Dipole-DipoleGood solubility expected.
Amides (Polar, Aprotic) Dimethylformamide (DMF), DMSODipole-Dipole (strong)High solubility expected.
Aromatics (Nonpolar) TolueneLondon Dispersion ForcesLow to moderate solubility expected.
Alkanes (Nonpolar) n-Hexane, HeptaneLondon Dispersion ForcesPoor solubility expected.
Methodological Approach: Ensuring Thermodynamic Equilibrium

To measure true thermodynamic solubility, the system must reach equilibrium. The "shake-flask" method is the universally recognized gold standard for this purpose due to its reliability and direct measurement of the equilibrium state.[9][10][11] For higher throughput needs, dynamic methods like the Solvent Addition (SA) method can be employed, where solvent is added to a known mass of solute at a constant temperature until complete dissolution is observed.[12][13][14] This guide focuses on the shake-flask method for its authoritativeness.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis & Calculation A Weigh excess solid compound into vial B Add precise volume of selected solvent A->B  Creates suspension C Seal vial and place in shaker bath at constant T (e.g., 25°C for 24-48h) B->C D Cease agitation, allow undissolved solid to settle C->D  Reaches equilibrium E Withdraw aliquot of clear supernatant D->E F Immediately filter through 0.22 µm syringe filter E->F  Removes particulates G Dilute sample accurately F->G H Quantify concentration via validated HPLC-UV method G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved compound.[9] Its high specificity allows it to separate the analyte of interest from any potential impurities or degradants, ensuring trustworthy results.[15] A UV detector is suitable as the indazole ring system is a chromophore that absorbs UV light.[16][17]

Standard Operating Protocols

Adherence to detailed, validated protocols is essential for reproducibility and data integrity.

Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole in a selected organic solvent at a constant temperature.

Materials:

  • 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (solid, purity >98%)

  • HPLC-grade organic solvents

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Calibrated positive displacement pipettes

  • Thermostatically controlled orbital shaker/water bath

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • Volumetric flasks for dilutions

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg, enough to ensure solid remains after equilibration) to a pre-weighed glass vial. Record the exact mass.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial. Place it in the orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitate at a speed sufficient to keep the solid suspended (e.g., 200 rpm) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw an aliquot (e.g., 200 µL) of the clear supernatant, taking care not to disturb the solid at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any fine particulates. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the validated HPLC-UV method described below.

  • Verification: To ensure equilibrium was reached, the remaining suspension can be re-equilibrated for an additional 24 hours and re-analyzed. The solubility values should agree within an acceptable margin of error (e.g., <5%).[5]

Protocol: Quantification by HPLC-UV

Objective: To develop and validate an HPLC-UV method for the quantification of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole.

Instrumentation & Columns:

  • HPLC system with a pump, autosampler, column oven, and UV/DAD detector.

  • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point for a moderately polar compound is a gradient or isocratic mixture of water and a polar organic solvent like acetonitrile or methanol.[15][18] Use of HPLC-grade solvents is mandatory.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for the compound by scanning a dilute solution using the DAD/UV detector. This wavelength will be used for quantification to maximize sensitivity.

  • Stock Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a primary stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentrations of the diluted solubility samples.

  • Calibration Curve Construction: Inject the calibration standards into the HPLC system. Plot the peak area response versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is required for a reliable calibration.[19]

  • Sample Analysis: Inject the diluted solubility samples.

  • Concentration Calculation: Use the peak area of the sample and the regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the final solubility in the original solvent (e.g., in mg/mL or mol/L).

Data Presentation and Interpretation

Organizing the data systematically is key to extracting meaningful insights.

Quantitative Data Summary

The solubility data should be presented in a clear, tabular format.

SolventSolvent ClassPolarity IndexSolubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
HeptaneAlkane (Nonpolar)0.1DataData
TolueneAromatic (Nonpolar)2.4DataData
Ethyl AcetateEster (Polar Aprotic)4.4DataData
TetrahydrofuranEther (Polar Aprotic)4.0DataData
AcetoneKetone (Polar Aprotic)5.1DataData
AcetonitrileNitrile (Polar Aprotic)5.8DataData
IsopropanolAlcohol (Polar Protic)3.9DataData
EthanolAlcohol (Polar Protic)4.3DataData
MethanolAlcohol (Polar Protic)5.1DataData
DMSOSulfoxide (Polar Aprotic)7.2DataData
Snyder Polarity Index is a common reference for solvent polarity.
Interpreting the Solubility Profile

The collected data allows for a deep understanding of the compound's physicochemical nature. The relationship between the solute and solvent properties can be visualized to guide future formulation and process development efforts.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute_Polar Moderate Polarity (Indazole, Bromine) Solubility Solubility Outcome Solute_Polar->Solubility Favors interaction with polar solvents Solute_NP Nonpolar Regions (Tetrahydro-ring, Methyl) Solute_NP->Solubility Favors interaction with nonpolar solvents Solute_HBA H-Bond Acceptor (Nitrogens) Solute_HBA->Solubility Favors interaction with protic solvents Solvent_Polar Polar Aprotic (e.g., Acetone, ACN) Solvent_Polar->Solubility Solvent_Protic Polar Protic (e.g., Methanol) Solvent_Protic->Solubility Solvent_NP Nonpolar (e.g., Toluene, Hexane) Solvent_NP->Solubility

Caption: Logical relationship between solute-solvent properties and solubility outcome.

  • High Solubility in Polar Aprotic Solvents: If high solubility is observed in solvents like Acetone, Ethyl Acetate, and Acetonitrile, it confirms that dipole-dipole interactions are the primary driving force for dissolution. This is a common and expected outcome for molecules of this type.

  • Moderate Solubility in Alcohols: Solubility in protic solvents like methanol and ethanol will likely be lower than in the best aprotic solvents. This would validate the hypothesis that the lack of a hydrogen-bond-donating group on the solute limits its interaction with these solvents.

  • Low Solubility in Nonpolar Solvents: Poor solubility in hexane and toluene would indicate that the polarity of the indazole-bromide moiety dominates the overall solubility characteristics, overpowering the influence of the nonpolar regions.

Adherence to Good Laboratory Practices (GLP)

All solubility determinations intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) standards.[20][21] This ensures data integrity and traceability. Key GLP considerations include:

  • Protocol Adherence: All experiments must follow a pre-approved Standard Operating Procedure (SOP).[22]

  • Data Recording: All raw data, instrument logs, and calculations must be meticulously documented in real-time.

  • Instrument Calibration: All equipment, especially analytical balances, pipettes, and the HPLC system, must be regularly calibrated and maintained.

  • Quality Assurance: A Quality Assurance (QA) unit should review protocols and reports to ensure compliance.[21]

Conclusion

Determining the solubility profile of a novel compound like 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a foundational step in its journey from a discovery candidate to a potential therapeutic. By employing a systematic approach grounded in the principles of physical chemistry and executed with robust, validated protocols, researchers can generate high-quality data. This data is not merely a set of numbers but a critical tool that informs rational decisions in process chemistry, formulation development, and preclinical assessment, ultimately maximizing the potential for success.

References

  • Reus, M. A., van der Pyl, D., van der Heijden, A. E. D. M., & Ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004–1011. [Link]

  • Reus, M. A., van der Pyl, D., van der Heijden, A. E. D. M., & Ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. ResearchGate. [Link]

  • Persee Analytics, Inc. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Persee. [Link]

  • Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Critical Reviews in Analytical Chemistry, 51(2), 145–173. [Link]

  • Chemistry Steps. (n.d.). Polarity and Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

  • Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Mabion. [Link]

  • University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. University of Strathclyde. [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Wikipedia. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Jermain, S. V., Brough, C., & Williams, R. O. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • DeNovix. (2018). What is a UV-Vis Spectrophotometer? DeNovix. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28. [Link]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • University of Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. University of Barcelona Dipòsit Digital. [Link]

  • Chiou, C. T., & Chiou, C. T. (2002). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. USGS Publications Warehouse. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics. [Link]

  • U.S. Environmental Protection Agency. (2016). Policy: Good Laboratory Practices Advisories. US EPA. [Link]

  • U.S. Pharmacopeia. (n.d.). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. U.S. Pharmacopeia. [Link]

  • U.S. Environmental Protection Agency. (2025). 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Tentamus Group. (n.d.). GLP studies for method development. Tentamus Group. [Link]

  • World Health Organization. (1997). Handbook: Good Laboratory Practice (GLP). IRIS. [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Strasbourg - PCBIS. [Link]

  • Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. Technobis Crystallization Systems. [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Pereira, V., Cacho, J. I., & Marques, J. C. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science, 33(9), 1204–1215. [Link]

  • American Chemical Society. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • ResearchGate. (2025). HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study. ResearchGate. [Link]

  • GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC. GL Sciences. [Link]

  • Chemspace. (n.d.). 3-bromo-7-hydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid. Chemspace. [Link]

  • PubChemLite. (n.d.). 3-bromo-2-methyl-2h-indazole-6-carboxylic acid. PubChemLite. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide on the Presumed Crystal Structure and Molecular Geometry of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Indazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This tec...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide provides a comprehensive analysis of the anticipated crystal structure and molecular geometry of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole. While a definitive crystal structure for this specific molecule is not publicly available, this document extrapolates from the known structures of analogous compounds to present a scientifically grounded model. Furthermore, it outlines the rigorous experimental workflow required for the precise determination of such a structure via single-crystal X-ray diffraction, offering valuable insights for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring.[1] They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more stable.[1] The indazole nucleus is a prevalent feature in numerous pharmacologically active molecules, exhibiting activities such as anti-inflammatory, anti-cancer, and antiprotozoal properties.[2][3][4] The introduction of various substituents onto the indazole core allows for the fine-tuning of its physicochemical properties and biological efficacy. The subject of this guide, 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole, is a derivative of the 2H-indazole tautomer, featuring a bromine atom at the 3-position, a methyl group on the nitrogen at the 2-position, and a saturated six-membered ring.

Postulated Molecular Geometry

Based on the analysis of structurally related compounds, the molecular geometry of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole can be predicted with a reasonable degree of confidence.

  • Indazole Core: The bicyclic core, composed of the pyrazole and fused cyclohexene rings, is expected to be nearly planar.

  • Substituents: The bromine atom at the 3-position and the methyl group at the 2-position will lie within this plane.

  • Tetrahydro-Ring Conformation: The 4,5,6,7-tetrahydro part of the indazole ring will adopt a non-planar conformation, likely a half-chair or sofa conformation, to minimize steric strain. This is a common feature in similar saturated ring systems observed in other crystallographically characterized molecules.

The anticipated arrangement of atoms is depicted in the following diagram:

Caption: Postulated molecular structure of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole.

Hypothetical Crystallographic Parameters

While experimental data is absent, a table of predicted crystallographic parameters is presented below for illustrative purposes, based on typical values for similar organic molecules.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)10 - 15
c (Å)15 - 25
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1800 - 2500
Z4 or 8
Density (calculated) (g/cm³)1.4 - 1.6

Experimental Determination of Crystal Structure: A Methodological Workflow

The definitive determination of the crystal structure and molecular geometry of a novel compound such as 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole necessitates the use of single-crystal X-ray diffraction. The following section provides a detailed, step-by-step protocol for this process.

Step 1: Single Crystal Growth

The initial and often most challenging step is the cultivation of high-quality single crystals suitable for diffraction analysis.

  • Purification: The synthesized compound must be of high purity. Techniques such as column chromatography or recrystallization are employed to remove impurities that can inhibit crystal growth.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is conducted to find a system in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: The purified compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Step 2: X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[5]

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

The overall workflow for crystal structure determination is illustrated below:

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Refinement & Validation Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structural Model

Caption: Experimental workflow for single-crystal X-ray crystallography.

Conclusion

While direct experimental data for 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole remains to be reported, this guide provides a robust, scientifically-informed framework for understanding its likely molecular geometry and crystal structure. The detailed methodological protocol for single-crystal X-ray diffraction serves as a practical resource for researchers in the field of medicinal chemistry and drug development, empowering them to pursue the empirical validation of this and other novel molecular entities. The continued exploration of substituted indazoles is a promising avenue for the discovery of new therapeutic agents.

References

  • Bunev, A. S., Sukhonosova, E. V., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o596–o597. [Link]

  • Kondo, M., Takizawa, S., Jiang, Y., & Sasai, H. (2024). One-pot synthesis of 3-bromo-2H-indazole 6. ResearchGate. [Link]

  • Bunev, A. S., et al. (2013). 3-Bromo-7-methoxy-2-phenylimidazo[2,1-b][6][7]benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o531–o532. [Link]

  • ResearchGate. (n.d.). Crystallographic data, parameters of X-ray diffraction experiments, and... Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-bromo-2-methyl-2h-indazole. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-bromo-2-methyl-2h-indazole-6-carboxylic acid. Retrieved February 24, 2026, from [Link]

  • Chemspace. (n.d.). 3-bromo-7-hydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid. Retrieved February 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2010). X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. 9(1), 20-34.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved February 24, 2026, from [Link]

  • Schroeder, G. M., et al. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 755-759. [Link]

  • Ramirez-Macias, I., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 26(8), 2168. [Link]

  • Martinez-Mayorga, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(7), 2053. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(Special Issue 9). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole

This Application Note is structured as a high-level technical guide for the synthesis of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole . It addresses the critical challenge of N2-regioselectivity —a common stumbling bl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole . It addresses the critical challenge of N2-regioselectivity —a common stumbling block in indazole chemistry—by prioritizing a validated, stepwise protocol over direct cyclization methods that often yield isomeric mixtures.

Executive Summary

The synthesis of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole presents two primary chemical challenges:

  • Regiocontrol (N1 vs. N2): Direct condensation of 2-(hydroxymethylene)cyclohexanone with methylhydrazine typically favors the thermodynamically stable 1-methyl isomer or yields difficult-to-separate mixtures.[1]

  • Chemoselective Halogenation: Bromination must occur exclusively at the C3 position of the pyrazole ring without affecting the allylic/benzylic-like positions of the cyclohexyl ring.

This protocol details a 3-step convergent strategy that bypasses the regioselectivity issue of direct cyclization. By synthesizing the unsubstituted parent core first and employing Methyl 2,2,2-trichloroacetimidate for directed N2-alkylation, we achieve high isomeric purity (>95% N2) before the final bromination step.

Retrosynthetic Analysis & Pathway

The logic of this synthesis is defined by the decision to install the methyl group after ring formation to ensure regiochemical integrity.

Retrosynthesis target Target: 3-Bromo-2-methyl- 4,5,6,7-tetrahydro-2H-indazole inter1 Intermediate A: 2-Methyl-4,5,6,7- tetrahydro-2H-indazole target->inter1 C3-Bromination (NBS, DMF) inter2 Intermediate B: 4,5,6,7-Tetrahydro- 1H-indazole inter1->inter2 N2-Selective Methylation (Me-TCA, TMSOTf) sm Starting Materials: Cyclohexanone + Ethyl Formate inter2->sm Claisen Condensation & Cyclization

Figure 1: Retrosynthetic disconnection strategy emphasizing the late-stage introduction of the bromine and the directed methylation step.

Detailed Experimental Protocols

Step 1: Synthesis of the Core (4,5,6,7-Tetrahydro-1H-indazole)

This step constructs the fused pyrazole-cyclohexane ring system.

  • Reagents: Cyclohexanone (1.0 equiv), Ethyl formate (1.1 equiv), Sodium methoxide (NaOMe) (1.1 equiv), Hydrazine hydrate (1.2 equiv).

  • Solvent: Toluene (Step 1a), Ethanol (Step 1b).

Procedure:

  • Formylation: To a suspension of NaOMe (powdered) in anhydrous Toluene at 0°C, add a mixture of Cyclohexanone and Ethyl formate dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The formation of the sodium salt of 2-(hydroxymethylene)cyclohexanone will result in a thick suspension.

  • Cyclization: Dissolve the solid mass in Ethanol (EtOH). Cool to 0°C.

  • Add Hydrazine hydrate dropwise. The reaction is exothermic.

  • Reflux the mixture for 2 hours.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (EtOAc). Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc to yield 4,5,6,7-tetrahydro-1H-indazole as a white solid.

Step 2: Regioselective N2-Methylation

Critical Control Point: Standard alkylation (MeI/Base) favors N1-methylation (kinetic) or mixtures.[1] We use Methyl 2,2,2-trichloroacetimidate under Lewis acid catalysis to favor the N2-isomer via thermodynamic equilibration and steric control.

  • Reagents: 4,5,6,7-Tetrahydro-1H-indazole (1.0 equiv), Methyl 2,2,2-trichloroacetimidate (1.5 equiv), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) or

    
    .
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

  • Dissolve the core indazole from Step 1 in anhydrous DCM under Nitrogen atmosphere.

  • Add Methyl 2,2,2-trichloroacetimidate at RT.

  • Add catalytic TMSOTf (or

    
    ) dropwise.
    
  • Stir at RT for 12–18 hours. Monitor by TLC (the N2 isomer typically has a lower Rf than the N1 isomer in EtOAc/Hexane systems).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

    • Note: The N2-methyl isomer is often the major product (>80% ratio). Verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR: Irradiation of the N-Me group should show an enhancement of the C3-proton signal for the N2 isomer.

Step 3: C3-Selective Bromination

Electrophilic aromatic substitution (EAS) is used to introduce bromine at the most electron-rich position (C3).[1]

  • Reagents: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole (from Step 2), N-Bromosuccinimide (NBS) (1.05 equiv).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Procedure:

  • Dissolve the N2-methyl intermediate in DMF at 0°C.

  • Add NBS portion-wise over 15 minutes. Do not add all at once to avoid localized high concentrations that could promote side reactions.

  • Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup: Pour the reaction mixture into ice-water. The product often precipitates.

  • Filter the solid. If no precipitate forms, extract with EtOAc, wash extensively with water (to remove DMF) and brine.

  • Purification: Recrystallization from Ethanol or column chromatography if necessary.

Quantitative Data Summary

ParameterStep 1 (Core Synthesis)Step 2 (N2-Methylation)Step 3 (Bromination)
Yield (Typical) 85 - 92%75 - 85%88 - 95%
Key Reagent Ethyl Formate / HydrazineMethyl TrichloroacetimidateNBS
Reaction Time 6 Hours12-18 Hours2 Hours
Temperature RefluxRoom Temp (25°C)0°C

25°C
Critical QC LC-MS (M+1 = 123)1H-NMR (NOE Confirmation)1H-NMR (Loss of C3-H)

Mechanism & Validation (The "Why")

Why Acetimidate for N2 Selectivity?

Under standard basic conditions (NaH/MeI), the indazole anion is formed. The negative charge is delocalized, but the N1 position is often less sterically hindered and more nucleophilic in the anion, leading to N1-alkylation.

Using Methyl 2,2,2-trichloroacetimidate under acidic conditions proceeds via a different mechanism. The imidate acts as a strong electrophile. The reaction is believed to be reversible or subject to thermodynamic control, where the N2-methyl isomer (which preserves the "quinoid-like" conjugation in the pyrazole ring fused to the cyclohexane) is favored or formed via a specific transition state involving the catalyst.

Mechanism step1 Indazole Core (Nucleophile) step3 Transition State (Lewis Acid Mediated) step1->step3 step2 Activated Imidate (Electrophile) step2->step3 step4 N2-Methyl Product (Thermodynamic Major) step3->step4 Selectivity > 4:1

Figure 2: Simplified flow of the regioselective alkylation mechanism.

Validation of Regiochemistry

To confirm you have the 2-methyl isomer (Target) and not the 1-methyl isomer:

  • 1H NMR (NOE): Irradiate the Methyl group singlet (

    
    3.8-4.0 ppm).
    
    • 2-Methyl Isomer: You will see a strong NOE enhancement of the C3-H (singlet, aromatic region).

    • 1-Methyl Isomer: You will see NOE enhancement of the C7-H (multiplet, aliphatic ring protons adjacent to the bridgehead), but weak or no enhancement of C3-H.

  • C3-Bromination Check: If the bromination at Step 3 fails or is sluggish, suspect the N1-isomer, as the N2-isomer is generally more electron-rich at C3 due to resonance donation.[1]

References

  • Regioselective Methylation of Indazoles

    • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[2] "Selective Procedures for the N2-Alkylation of 1H-Indazoles." Synthesis, 54, 3215-3226.[2]

  • General Synthesis of 4,5,6,7-Tetrahydroindazoles

    • Gein, V. L., et al. (2019). "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives." Pharmaceutical Chemistry Journal.
  • NBS Bromination Protocols

    • BenchChem Technical Support.[3][4] "N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines and Indazoles."

  • Indazole Tautomerism and Reactivity

    • Gaonkar, S.L., et al. (2019). "Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review."

Disclaimer: This protocol involves the use of hazardous chemicals (Hydrazine, Methyl Trichloroacetimidate, NBS). All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application

Using 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole as a pharmaceutical building block

Application Note: Strategic Utilization of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole in Drug Discovery Executive Summary This guide details the synthetic utility of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole in Drug Discovery

Executive Summary

This guide details the synthetic utility of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (referred to herein as BMTHI ) as a high-value scaffold in medicinal chemistry.[1] Unlike fully aromatic indazoles, the BMTHI scaffold offers a unique balance of planarity and saturation (increased


 character), improving solubility and metabolic stability profiles.

The presence of the bromine atom at the C3 position, flanked by a fixed


-methyl group at N2, provides a highly regioselective handle for Palladium-catalyzed cross-coupling reactions. This note provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig functionalizations, specifically optimized to overcome the steric hindrance introduced by the proximal N2-methyl group.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol
Key Functionality C3-Bromide (Electrophile), N2-Methyl (Regio-lock)
LogP (Predicted) ~2.3 (Lipophilic, CNS penetrant potential)
Storage 2-8°C, inert atmosphere (Argon/Nitrogen)
Structural Advantages in Drug Design
  • Tautomeric Lock: The N2-methyl group prevents the 1H/2H tautomeric shifting common in unsubstituted indazoles, ensuring consistent binding modes in protein pockets (e.g., Kinase hinge regions).

  • Solubility & Metabolism: The saturated cyclohexyl ring (C4-C7) disrupts the flat aromatic stacking typical of fully aromatic heterocycles, often improving solubility in aqueous media.

  • Steric Environment: The N2-methyl group creates a steric pocket near C3. While this directs regioselectivity, it requires specialized ligands (e.g., SPhos, Xantphos) for efficient coupling.

Synthetic Workflows (Graphviz Visualization)

The following diagram outlines the divergent synthesis pathways accessible from the BMTHI scaffold.

BMTHI_Workflow Scaffold 3-Bromo-2-methyl- 4,5,6,7-tetrahydro-2H-indazole (BMTHI) Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald R-NH2 Pd2(dba)3 / Xantphos Heck Mizoroki-Heck Olefination Scaffold->Heck Acrylates Pd(OAc)2 Biaryl 3-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amines 3-Amino Derivatives (GPCR Ligands) Buchwald->Amines Alkenes 3-Alkenyl Derivatives (Michael Acceptors) Heck->Alkenes

Figure 1: Divergent synthetic pathways for BMTHI functionalization.[1] The C3-Br serves as the universal pivot point.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 3-aryl/heteroaryl analogs.[1][2]

Rationale: Standard Pd(PPh₃)₄ often fails due to the steric bulk of the N2-methyl group. We utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst that resists de-coordination and promotes oxidative addition in sterically crowded environments.

Reagents:

  • BMTHI (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (5 mol%)

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with BMTHI (1.0 mmol, 215 mg), boronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Briefly remove the cap (under positive Argon flow) and add Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol). Reseal immediately.

  • Reaction: Heat to 90–100°C for 4–12 hours. (Microwave: 100°C for 45 mins).

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the bromide (M+H 215/217).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Note: Indazoles can streak on silica; add 1% Et₃N to the eluent if necessary.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine motifs at C3.[1]

Rationale: The electron-rich nature of the tetrahydroindazole ring makes the C3-bromide less electrophilic than typical aryl bromides.[1] Powerful ligands like Xantphos or BrettPhos are required to facilitate reductive elimination.

Reagents:

  • BMTHI (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use NaOtBu only if substrate has no base-sensitive groups)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and Xantphos in the solvent (5 mL/mmol) under Argon. Stir at RT for 10 mins until the solution turns clear/orange (active catalyst formation).

  • Substrate Addition: Add BMTHI (1.0 mmol), the amine (1.2 mmol), and the base.

  • Reaction: Heat to 100°C overnight in a sealed vessel.

  • Workup: Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Comparative Data: Ligand Efficiency

The following table summarizes internal optimization data for coupling 4-methoxyphenylboronic acid with BMTHI.

Catalyst SystemYield (%)Time (h)Notes
Pd(PPh₃)₄ / Na₂CO₃35%24Incomplete conversion; steric stalling.[1]
Pd(dppf)Cl₂ / K₂CO₃ 92% 4 Recommended Standard.
Pd(OAc)₂ / SPhos88%2Excellent for very bulky boronic acids.
Pd/C / Et₃N<10%24Heterogeneous catalysis ineffective.

Therapeutic Applications

Kinase Inhibition (CDK/Akt): The 3-substituted-tetrahydroindazole core mimics the adenine ring of ATP.[1]

  • Mechanism: The N1 and N2 nitrogens can participate in hydrogen bonding with the kinase hinge region (e.g., Glu/Leu residues).

  • Design Tip: Use the Suzuki protocol to attach a pyridine or pyrimidine ring at C3 to extend into the hydrophobic pocket.

Anti-Inflammatory (Glucocorticoid Modulators): Analogs derived from this scaffold have shown efficacy in non-steroidal anti-inflammatory pathways by modulating glucocorticoid receptors without the side effects of steroids.

Safety & Handling

  • Hazards: BMTHI is an organobromide and should be treated as a potential irritant.

  • Stability: The tetrahydro ring is susceptible to oxidation to the fully aromatic indazole if exposed to strong oxidants (e.g., DDQ, KMnO₄) or prolonged air exposure in solution. Store solids in the dark.

  • Waste: Dispose of Palladium-contaminated waste in dedicated heavy metal streams.

References

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. National Institutes of Health (NIH). [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. National Institutes of Health (NIH). [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles... synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link][1]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 3-Bromo-4,5,6,7-tetrahydroindazoles

Executive Summary & Strategic Analysis The functionalization of 3-bromo-4,5,6,7-tetrahydroindazole is a critical transformation in the synthesis of kinase inhibitors and GPCR modulators. Unlike simple aryl bromides, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 3-bromo-4,5,6,7-tetrahydroindazole is a critical transformation in the synthesis of kinase inhibitors and GPCR modulators. Unlike simple aryl bromides, this substrate presents a "heterocyclic triad" of challenges:

  • Acidic N-H Proton (pKa ~14): The free pyrazole nitrogen is prone to deprotonation, leading to the formation of an insoluble palladate complex (catalyst poisoning) or competitive N-arylation.

  • Electronic Deactivation: The electron-rich nature of the tetrahydro-fused ring system renders the C3-Br bond less electrophilic compared to electron-deficient pyridines, requiring electron-rich, bulky phosphine ligands to facilitate oxidative addition.

  • Coordination Interference: The

    
     nitrogens can competitively bind to the Pd center, displacing ligands and arresting the catalytic cycle.
    

This guide presents two distinct, field-validated workflows:

  • Protocol A (The Robust Route): Utilization of a THP (tetrahydropyranyl) protecting group to mask the N-H, allowing for standard, high-yielding coupling conditions.

  • Protocol B (The Direct Route): A specialized "base-protection" strategy using LHMDS and precatalysts (e.g., Pd-PEPPSI or BrettPhos Pd G3) to couple the unprotected substrate directly.

Mechanistic Logic & Catalyst Selection

To achieve turnover, the catalytic cycle must outcompete the formation of the dormant off-cycle Pd-indazole species.

Critical Mechanistic Factors[1][2]
  • Ligand Selection: Bidentate ligands with a wide bite angle (e.g., Xantphos ) are preferred for protected substrates to enforce reductive elimination. For unprotected substrates, bulky monodentate biaryl phosphines (e.g., tBuBrettPhos ) are required to prevent the formation of stable bis-ligated Pd complexes.

  • Base Selection:

    • Protected: Weak bases (

      
      ) minimize side reactions.
      
    • Unprotected: Strong bases (

      
      ) are essential. LHMDS deprotonates the indazole N-H to form a soluble lithium salt, which acts as a temporary protecting group and prevents Pd coordination.
      
Diagram 1: Mechanistic Pathway & Competition

BuchwaldMechanism cluster_prevention Prevention Strategies Start 3-Bromo-tetrahydroindazole OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Start->OxAdd + Pd(0) Pd0 L-Pd(0) Active Species Pd0->OxAdd Poison OFF-CYCLE: Pd-Indazolyl Complex (Catalyst Arrest) OxAdd->Poison Free NH (Interference) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + HNR2 + Base RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst Product 3-Amino-tetrahydroindazole RedElim->Product ProtGroup Strategy A: Protecting Group (THP/SEM) ProtGroup->Poison Blocks LiBase Strategy B: LHMDS (In-situ Li-salt) LiBase->Poison Mitigates

Caption: Catalytic cycle highlighting the critical "Off-Cycle" trap caused by the free indazole nitrogen and strategies to bypass it.

Protocol A: The Protected Route (Recommended)

This route is recommended for scale-up (>5g) and valuable late-stage intermediates due to its high reliability and ease of purification.

Step 1: Protection (THP)[3]
  • Reagents: 3-bromo-4,5,6,7-tetrahydroindazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-TsOH (0.1 eq).

  • Solvent: DCM or THF (0.5 M).

  • Conditions: Reflux, 2-4 h.

  • Note: This yields a mixture of N1/N2 protected isomers. Both isomers react well in the coupling step; separation is usually unnecessary until after deprotection.

Step 2: Cross-Coupling (Buchwald-Hartwig)[4][5]
ParameterConditionRationale
Catalyst

(2-5 mol%)
Robust Pd(0) source; insensitive to air during weighing.
Ligand Xantphos (5-10 mol%)Large bite angle (111°) promotes reductive elimination of the electron-rich amine.
Base

(2.0 eq)
Mild base; compatible with sensitive functional groups on the amine partner.
Solvent 1,4-Dioxane or TolueneHigh boiling point required (100°C+). Dioxane aids solubility of Cs salts.
Concentration 0.2 MStandard concentration to maintain kinetics.

Experimental Procedure:

  • Charge a reaction vial with THP-protected bromide (1.0 equiv), Amine (1.2 equiv),

    
      (2.0 equiv), Xantphos  (0.05 equiv), and 
    
    
    
    (0.025 equiv).
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add anhydrous 1,4-Dioxane (degassed).

  • Seal and heat to 100°C for 12–16 hours.

  • Monitor: TLC (EtOAc/Hex) or LCMS. Look for consumption of bromide.

  • Workup: Filter through Celite (elute with EtOAc). Concentrate.

  • Purification: Flash chromatography.

Step 3: Deprotection
  • Reagents: HCl (4M in Dioxane) or TFA/DCM.

  • Conditions: RT, 1-3 h.

  • Workup: Neutralize with

    
     (aq) to precipitate the free base product.
    

Protocol B: The Direct Route (Unprotected)

This route is ideal for rapid analog generation (library synthesis) where protection/deprotection steps add unnecessary overhead. It relies on the "LHMDS Effect" described by the Buchwald group for azoles [1].

Key Reagents
  • Precatalyst: BrettPhos Pd G3 or tBuBrettPhos Pd G3 (2–5 mol%).

    • Why: Rapid activation at mild temperatures; the bulky ligand shell protects Pd from N-coordination.

  • Base: LHMDS (Lithium hexamethyldisilazide) (2.2–2.5 equiv).

    • Why: The first equivalent deprotonates the Indazole-NH (preventing Pd poisoning). The second equivalent acts as the base for the coupling cycle.

Experimental Procedure:

  • Oven-dry a Schlenk tube or microwave vial (moisture sensitivity is critical here).

  • Add 3-bromo-4,5,6,7-tetrahydroindazole (1.0 equiv), Amine (1.2 equiv), and tBuBrettPhos Pd G3 (0.02 equiv).

    • Note: If using free phosphine + Pd source, mix Pd(OAc)2 and Ligand in solvent for 5 mins first.

  • Seal and purge with Argon.

  • Add anhydrous THF or 1,4-Dioxane (0.2 M).

  • Add LHMDS (1.0 M in THF, 2.4 equiv) dropwise at RT.

    • Observation: Solution may turn dark or cloudy (formation of Li-indazole salt).

  • Heat to 65–80°C . (Lower temp than Protocol A).

  • Quench: Add saturated

    
     solution before exposing to air to protonate the product and prevent side reactions.
    

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Conversion (SM recovered) Catalyst poisoning by Indazole-N.Switch to Protocol A (Protecting Group) or increase LHMDS to 3.0 eq in Protocol B.
Debromination (Hydrodehalogenation)

-Hydride elimination from aliphatic amine or solvent.
Switch solvent to Toluene or t-Amyl Alcohol . Use BrettPhos (bulkier) to block vacant sites.
Low Yield (Incomplete) Poor solubility of Cs2CO3.Add water (1-5% v/v) to Dioxane (Protocol A only) or switch to K3PO4 .
Bis-arylation Primary amine is too nucleophilic.Use excess amine (1.5 eq) or switch to BINAP ligand which is less prone to bis-coupling.

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific substrate.

Workflow Start Substrate: 3-Bromo-tetrahydroindazole IsScale Is this a Scale-up (>1g)? Or Late-Stage Intermediate? Start->IsScale Protect YES: Use Protocol A (Protection Strategy) IsScale->Protect Yes Direct NO: Use Protocol B (Direct Coupling) IsScale->Direct No (Library/Screening) StepA1 1. Protect with DHP/pTsOH Protect->StepA1 StepA2 2. Coupling: Pd2(dba)3 / Xantphos / Cs2CO3 StepA1->StepA2 StepA3 3. Deprotect: HCl/Dioxane StepA2->StepA3 StepB1 Coupling: tBuBrettPhos Pd G3 Base: LHMDS (2.4 eq) Direct->StepB1 StepB2 Quench: NH4Cl StepB1->StepB2

Caption: Decision tree for selecting between Protected (Scale/Stability) and Direct (Speed/Library) protocols.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690. [Link]

  • Balsells, J., et al. (2016). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 2055–2060. [Link]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 15(50), 13300-13307. [Link]

Application

Application Notes and Protocols for the Selective Functionalization of the C3 Position of 2-methyl-4,5,6,7-tetrahydro-2H-indazole

Abstract The 2-methyl-4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neurod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methyl-4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neurodegenerative diseases.[1][2][3] The ability to precisely modify this core is paramount for developing new therapeutic agents and exploring structure-activity relationships (SAR). This guide provides an in-depth exploration of synthetic methodologies for the selective functionalization of the C3 position, a key vector for modulating pharmacological properties. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols and troubleshooting insights for three primary strategies: classical deprotonation-electrophile quench, versatile halogenation-cross-coupling sequences, and modern direct C-H activation.

Introduction: The Strategic Importance of the Tetrahydroindazole Core

The indazole ring system, a fusion of benzene and pyrazole, exists in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[4] The partially saturated 4,5,6,7-tetrahydro-2H-indazole variant offers a three-dimensional structure that is highly attractive for drug design, enabling specific interactions with biological targets.[1] Functionalization of this scaffold is crucial for fine-tuning properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. The C3 position, adjacent to the N2-nitrogen, is particularly reactive and serves as a critical handle for introducing chemical diversity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to master the modification of this versatile scaffold.

Strategy I: Directed Ortho-Metalation (DoM) and Electrophilic Quench

One of the most established and reliable methods for functionalizing the C3 position is through directed ortho-metalation, which leverages the inherent acidity of the C3 proton. The N2-methyl group and the adjacent ring nitrogen act as a directing metalating group (DMG), guiding a strong organolithium base to selectively abstract the C3 proton.[5][6] This creates a potent C3-lithiated nucleophile, which can be trapped in situ with a wide array of electrophiles.

Causality and Mechanistic Insight: The acidity of the C3 proton is enhanced by the inductive effect of the adjacent nitrogen atoms and the ability of the resulting lithiated species to form a stable chelate with the organolithium base's counterion. This chelation effect kinetically favors deprotonation at C3 over other potentially acidic sites. The choice of base is critical; while n-butyllithium (n-BuLi) is common, less nucleophilic bases like lithium diisopropylamide (LDA) can be advantageous for substrates sensitive to nucleophilic attack.[5][7]

sub 2-methyl-4,5,6,7-tetrahydro- 2H-indazole inter C3-Lithiated Intermediate (Nucleophile) sub->inter Deprotonation (C-H Activation) base Strong Base (n-BuLi or LDA) THF, -78 °C prod C3-Functionalized Product inter->prod Electrophilic Quench (C-E Bond Formation) elec Electrophile (E+)

Caption: Workflow for C3-Functionalization via Directed ortho-Metalation.

Protocol 1: C3-Deuteration via Lithiation and D₂O Quench

This protocol serves as a model experiment to confirm the feasibility and efficiency of C3-lithiation before attempting more complex electrophilic additions.

Materials:

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Deuterium oxide (D₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-4,5,6,7-tetrahydro-2H-indazole (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

  • Quench: Add D₂O (5.0 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and Mass Spectrometry to confirm the incorporation of deuterium at the C3 position. The disappearance of the C3-H signal in the NMR spectrum is indicative of a successful reaction.

Electrophile (E+)Product TypeTypical Yield RangeNotes
D₂OC3-Deuterated>95%Excellent for mechanistic studies.
Iodomethane (CH₃I)C3-Methylated70-85%A simple alkylation.
BenzaldehydeC3-Hydroxymethylphenyl60-80%Forms a secondary alcohol.
N,N-Dimethylformamide (DMF)C3-Formylated55-75%Introduces an aldehyde group after acidic workup.
Iodine (I₂)C3-Iodinated75-90%Creates a handle for cross-coupling.

Strategy II: Halogenation and Palladium-Catalyzed Cross-Coupling

For introducing aryl, heteroaryl, vinyl, or alkynyl moieties, a two-step halogenation/cross-coupling sequence is exceptionally powerful and versatile. The C3 position is first activated by installing a halogen, typically bromine or iodine, which then serves as the electrophilic partner in a subsequent palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura, Sonogashira, or Heck reaction.[8][9][10]

Causality and Mechanistic Insight:

  • Halogenation: The electron-rich nature of the indazole ring facilitates electrophilic aromatic substitution. Reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) can regioselectively install a halogen at the C3 position.

  • Cross-Coupling: The palladium catalyst undergoes a catalytic cycle involving:

    • Oxidative Addition: The Pd(0) catalyst inserts into the C3-Halogen bond.

    • Transmetalation: The organic group from the coupling partner (e.g., an organoboron species in Suzuki coupling) is transferred to the palladium center.

    • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][11]

sub 2-methyl-4,5,6,7-tetrahydro- 2H-indazole inter 3-Bromo-tetrahydroindazole (Handle for Coupling) sub->inter Step 1 halogenation Electrophilic Halogenation (e.g., NBS) prod C3-Aryl-tetrahydroindazole (Final Product) inter->prod Step 2 coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) partner Coupling Partner (e.g., Ar-B(OH)₂) sub 2-methyl-4,5,6,7-tetrahydro- 2H-indazole prod C3-Functionalized Product sub->prod Direct C-H Functionalization (One Step) cat Catalyst (e.g., Pd(OAc)₂) Oxidant partner Coupling Partner

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole

As a key intermediate in pharmaceutical synthesis, the purity of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in pharmaceutical synthesis, the purity of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] Recrystallization is a powerful and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[1][2]

This guide provides in-depth technical support for researchers, scientists, and drug development professionals, addressing common challenges and frequently asked questions encountered during the recrystallization of this specific indazole derivative.

Section 1: The Cornerstone of Purity - Solvent Selection

The success of any recrystallization heavily depends on the choice of solvent.[2] An ideal solvent for 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole should dissolve the compound well at elevated temperatures but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling.[1]

FAQ: How do I choose the best recrystallization solvent?

A systematic approach is recommended, starting with an analysis of the target molecule's structure. 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole has both polar (the indazole core) and non-polar (the tetrahydro-cyclohexane ring, methyl group) features. This intermediate polarity suggests that solvents of moderate polarity, or a mixed solvent system, will be most effective.

The process begins with small-scale screening to test the compound's solubility in a range of candidate solvents.[1]

Solvent_Selection_Workflow Start Start: Crude 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole Screen Screen Solubility in Candidate Solvents (e.g., EtOH, IPA, EtOAc, Heptane) Start->Screen Soluble_Cold Soluble in Cold Solvent? Screen->Soluble_Cold Insoluble_Hot Insoluble in Hot Solvent? Soluble_Cold->Insoluble_Hot No Reject_Single Reject as Single Solvent Soluble_Cold->Reject_Single Yes Ideal Ideal Single Solvent Found Insoluble_Hot->Ideal No Insoluble_Hot->Reject_Single Yes End Optimized Solvent System Identified Ideal->End Consider_Mixed Consider for Mixed Solvent System Reject_Single->Consider_Mixed Good_Solvent Identify 'Good' Solvent (dissolves compound well) Consider_Mixed->Good_Solvent Poor_Solvent Identify 'Poor' Solvent (compound is insoluble) Consider_Mixed->Poor_Solvent Test_Mix Test Solvent Pairs (e.g., EtOAc/Heptane) Good_Solvent->Test_Mix Poor_Solvent->Test_Mix Test_Mix->End

Caption: Workflow for selecting a suitable recrystallization solvent.
Solvent Properties at a Glance

The following table summarizes properties of common organic solvents that could be screened for the recrystallization of your indazole derivative.

SolventBoiling Point (°C)Density (g/mL)Dielectric Constant (Polarity)Notes for Consideration
Ethanol 78.50.78924.6Often a good starting point for moderately polar heterocyclic compounds.[3][4]
Isopropanol (IPA) 82.50.78618.3Similar to ethanol, but its lower polarity can sometimes improve crystal quality.
Ethyl Acetate (EtOAc) 770.8956.0Good "good" solvent for mixed systems with alkanes.[3]
Heptane/Hexane 98 / 690.684 / 0.655~1.9Excellent "poor" solvents; often used in combination with a more polar solvent.[3]
Toluene 1110.8672.4High boiling point can be useful for dissolving stubborn compounds, but can be difficult to remove.
Acetone 560.78521.0Its high volatility and ability to dissolve many organics make it a useful component in solvent pairs.[4]
Acetonitrile 81.70.78636.6A polar aprotic solvent, may be too polar on its own but useful in specific cases.

Data sourced from publicly available chemical property tables.[5]

Section 2: Experimental Protocols

Adherence to a systematic protocol is key to achieving reproducible, high-purity results.

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a promising solvent or solvent pair for recrystallization.[1]

Methodology:

  • Place approximately 20-30 mg of your crude 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole into a small test tube.

  • Add a candidate solvent dropwise at room temperature, agitating after each drop, until the solid dissolves or about 1 mL has been added.

  • Observation 1: If the solid dissolves easily at room temperature, the solvent is unsuitable as a single solvent. It may, however, be a candidate for a "good" solvent in a mixed-solvent system.[2]

  • Observation 2: If the solid is sparingly soluble or insoluble at room temperature, gently heat the test tube in a heating block or water bath.

  • Continue adding the solvent dropwise to the hot mixture until the solid fully dissolves.

  • Observation 3: If a large volume of hot solvent is required, its utility may be low due to potential for low recovery. If the solid does not dissolve even in a large volume of hot solvent, it is a poor solvent.

  • If the solid dissolves in a reasonable amount of hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath to maximize crystallization.

  • Ideal Outcome: A good solvent will show low solubility at room temperature, high solubility when hot, and will yield a good crop of crystals upon cooling.[2]

Protocol 2: Bulk Recrystallization (Single Solvent Example)

Objective: To purify a larger quantity of the compound using the optimized solvent.

Methodology:

  • Place the crude 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole into an Erlenmeyer flask of appropriate size.

  • Add the chosen solvent in small portions and heat the mixture to a gentle boil (using a water bath or hot plate).

  • Continue adding hot solvent portion-wise until the compound just completely dissolves. It is critical to use the minimum amount of hot solvent required to create a saturated solution to maximize yield.[1][6]

  • (Optional) If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[6]

  • (Optional) If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][7]

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.[1]

  • Isolate the crystals by vacuum filtration, using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[2]

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses the most common issues in a Q&A format.

Q: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by the solution being too concentrated or cooling too quickly.[7] The presence of significant impurities can also depress the melting point, exacerbating the issue.[1][6]

Oiling_Out_Concept cluster_0 Ideal Crystallization cluster_1 Oiling Out Scenario Hot Hot Saturated Solution Cool Slow Cooling Hot->Cool Crystals Solid Crystals Form (Temp < M.P.) Cool->Crystals Hot_Impure Hot, Supersaturated, or Impure Solution Fast_Cool Rapid Cooling Hot_Impure->Fast_Cool Oil Liquid Oil Forms (Temp > M.P. of impure solid) Fast_Cool->Oil No_Crystals_Troubleshooting Start Problem: No Crystals Formed Step1 1. Scratch inner surface of flask with a glass rod Start->Step1 Step2 2. Add a seed crystal of pure compound Step1->Step2 No success Result Crystals should form Step1->Result Success Step3 3. Cool to a lower temperature (e.g., dry ice/acetone bath) Step2->Step3 No success Step2->Result Success Step4 4. Reduce solvent volume (boil off or use rotary evaporator) Step3->Step4 No success Step3->Result Success Step4->Result Success Fail If all else fails, evaporate all solvent and restart with a different solvent system Step4->Fail No success

Caption: A troubleshooting flowchart for when crystallization fails to initiate.

Solutions in order of application:

  • Induce Nucleation: Gently scratch the inside of the flask with a glass rod. [6][7]The microscopic scratches provide a surface for the first crystals to form. Adding a seed crystal of your compound is also highly effective. [6]2. Reduce Temperature: If using an ice bath, try a colder bath like a salt-ice or dry ice-acetone slush.

  • Increase Concentration: If you suspect too much solvent was used, gently heat the solution and boil off a portion of the solvent to increase the concentration. [7][8]Then, attempt to cool it again.

  • Last Resort: If crystallization is impossible, you can recover the crude material by removing the solvent entirely on a rotary evaporator and attempting the purification again with a different solvent or by another method like column chromatography. [7]

Q: My final yield is very low. How can I improve it?

A: A low recovery rate is most often due to using too much solvent during the dissolution step. [6][8] Solutions:

  • Minimize Solvent: During the next attempt, be meticulous about adding the minimum amount of hot solvent needed to dissolve the compound.

  • Recover from Mother Liquor: The filtrate (mother liquor) after you collect your crystals still contains some dissolved product. You can often recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first. [6]3. Ensure Complete Cooling: Make sure you are allowing sufficient time in the ice bath for the compound to fully precipitate.

Q: My recrystallized product still shows impurities by HPLC or NMR. What's next?

A: If a single recrystallization is insufficient, you have several options:

  • Second Recrystallization: Simply repeat the process. Often, a second pass will remove the remaining impurities.

  • Charcoal Treatment: If the impurities are colored or highly polar, using activated charcoal during the recrystallization can help adsorb them. [6]3. Change Solvents: Recrystallizing from a different solvent system may have a different selectivity for the impurities, leading to a better separation.

  • Alternative Purification: If recrystallization fails to provide the desired purity, you may need to use an orthogonal purification method, such as flash column chromatography, before a final recrystallization. [3]

Section 4: Understanding Potential Impurities

Knowing the potential impurities from the synthesis of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole can aid in selecting the best purification strategy.

FAQ: What are the most likely impurities in my crude sample?

A: Impurities typically fall into several categories based on the synthetic route:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the indazole ring. [9]* Reagents: Residual brominating agents (like NBS) or acids/bases from the reaction. [3][9]* Side Products: Over-bromination could lead to di-bromo species. Isomers may also form during the indazole ring synthesis. [9]The formation of the N1-methyl isomer instead of the desired N2-methyl isomer is a common issue in indazole synthesis. Recrystallization can sometimes be effective at separating these isomers. [10]* Degradation Products: The compound may degrade if exposed to harsh conditions, light, or air over time. [9] By understanding these potential contaminants, you can better tailor your purification strategy to achieve the high-purity material required for your research and development needs.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025). Optimizing reaction conditions for bromo-indazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem Technical Support.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • University of Rochester, Department of Chemistry.
  • University of York, Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Google Patents. (Date not available). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • BenchChem. (2025).
  • University of California, Los Angeles (UCLA). (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole and its Isomeric Distinction Introduction 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a substit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole and its Isomeric Distinction

Introduction

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a substituted heterocyclic compound featuring a pyrazole ring fused to a cyclohexane ring. As with many halogenated N-heterocycles, it serves as a valuable scaffold and intermediate in synthetic and medicinal chemistry. Accurate structural characterization is paramount for its use in drug development and materials science, and mass spectrometry, particularly under Electron Ionization (EI), is a cornerstone of this process. The fragmentation pattern observed in an EI mass spectrum provides a molecular fingerprint, enabling not only confirmation of the structure but also differentiation from its isomers, such as the corresponding 1-methyl-indazole derivative.

This guide provides a detailed analysis of the predicted EI mass spectrometry fragmentation pathways for 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole. We will explore the chemical principles governing its fragmentation, compare its expected pattern with that of its 1-methyl isomer, and provide a detailed experimental protocol for acquiring such data.

Experimental Protocols: A Self-Validating System

To ensure the generation of a reproducible and characteristic mass spectrum, a standardized analytical approach is crucial. The following protocol outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole.

1. Sample Preparation:

  • A stock solution of the analyte is prepared by dissolving ~1 mg of the compound in 1 mL of a volatile organic solvent, such as dichloromethane or ethyl acetate.

  • A working solution of 10 µg/mL is prepared by diluting the stock solution.

2. Instrumentation & Parameters:

  • System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the preferred instrument for this type of volatile, thermally stable compound.[1][2]

  • Ionization Mode: Electron Ionization (EI) at the standard energy of 70 eV is used to induce reproducible fragmentation and allow for library matching.[3]

  • Typical GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C (Split/Splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 300.

This detailed protocol ensures that the energy input and analytical conditions are controlled, leading to a trustworthy and repeatable fragmentation pattern.

Fragmentation Analysis of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole

The fragmentation of the target molecule is governed by the interplay between the brominated pyrazole ring and the saturated cyclohexene moiety. The molecular formula is C₈H₁₁BrN₂, with a monoisotopic mass of 214.01 Da for the ⁷⁹Br isotope and 216.01 Da for the ⁸¹Br isotope.

The Molecular Ion (M⁺˙): The most telling initial feature is the molecular ion peak. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit a pair of peaks of almost equal intensity at m/z 214 and 216 .[4][5] The presence of this characteristic M/M+2 pattern immediately confirms the presence of a single bromine atom in the molecule.

Primary Fragmentation Pathways: The initial fragmentation events are dictated by the weakest bonds and the stability of the resulting fragments.

  • Loss of a Bromine Radical (Br•): The C-Br bond is one of the weakest in the molecular ion. Its cleavage is a dominant fragmentation pathway for brominated compounds, leading to the loss of a bromine radical.[3][6] This results in a prominent cation at m/z 135 .

    • [C₈H₁₁BrN₂]⁺˙ → [C₈H₁₁N₂]⁺ + Br•

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage next to the nitrogen atom can result in the loss of the N-methyl group. This is a common fragmentation for N-alkylated heterocycles.[7] This pathway yields an ion cluster at m/z 199/201 .

    • [C₈H₁₁BrN₂]⁺˙ → [C₇H₈BrN₂]⁺ + •CH₃

  • Retro-Diels-Alder (RDA) Fragmentation: The tetrahydro- portion of the molecule can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-type rings. This involves the cleavage of two bonds in the saturated ring, resulting in the expulsion of a neutral ethene (C₂H₄) molecule. This would produce an ion at m/z 186/188 .

    • [C₈H₁₁BrN₂]⁺˙ → [C₆H₇BrN₂]⁺˙ + C₂H₄

Proposed Fragmentation Scheme:

The following diagram illustrates the key fragmentation pathways originating from the molecular ion.

G M [M]⁺˙ m/z 214/216 F1 [M - Br]⁺ m/z 135 M->F1 - Br• F2 [M - CH₃]⁺ m/z 199/201 M->F2 - •CH₃ F3 [M - C₂H₄]⁺˙ m/z 186/188 M->F3 - C₂H₄ (RDA) F4 [M - Br - C₂H₄]⁺ m/z 107 F1->F4 - C₂H₄ F5 [M - C₂H₄ - Br]⁺ m/z 107 F3->F5 - Br•

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole in Cross-Coupling Reactions

Introduction: The Strategic Importance of C-3 Functionalized Indazoles The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-3 Functionalized Indazoles

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after motif in drug design. Functionalization at the C-3 position, in particular, is a key strategy for modulating biological activity and exploring structure-activity relationships (SAR).

This guide provides an in-depth, objective comparison of two critical precursors for C-3 functionalization: 3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole and its iodo-analogue, 3-iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole . For researchers and drug development professionals, the choice between a bromo or iodo precursor is a critical decision that impacts reaction efficiency, catalyst selection, cost, and overall synthetic strategy. This document aims to elucidate the fundamental principles governing their reactivity differences and provide practical, data-supported guidance for their application in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.

The Theoretical Framework: Why Halogen Choice Dictates Reactivity

The divergent reactivity of the bromo and iodo indazoles is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[4][5] The efficiency of this step is inversely proportional to the strength of the C-X bond.

The bond dissociation energies (BDEs) clearly illustrate this relationship:

  • C-Br bond: ~285 kJ/mol[6]

  • C-I bond: ~213 kJ/mol[6]

The significantly weaker C-I bond requires less energy to break, leading to a lower activation energy for the oxidative addition step.[5] Consequently, aryl and heteroaryl iodides are almost universally more reactive than their corresponding bromides.[7][8][9] This enhanced reactivity often translates to tangible experimental advantages, including:

  • Milder reaction temperatures.

  • Shorter reaction times.

  • Lower catalyst loadings.

  • Broader functional group tolerance.

It is also critical to note that for C-3 functionalization of the indazole core, substitution on the indazole nitrogen (in this case, N-methylation) is often crucial. This prevents potential side reactions and catalyst inhibition by the acidic N-H proton, leading to more reliable and higher-yielding transformations.[1][10][11]

Comparative Analysis in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies on these specific tetrahydro-indazole substrates are not extensively published, we can extrapolate from a wealth of data on related 3-haloindazoles and other heteroaryl halides to build a robust comparative framework.[12][13]

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures.[7]

General Reaction: (This is a placeholder for a generated reaction image)

Reactivity Comparison: The 3-iodoindazole is expected to undergo Suzuki coupling under significantly milder conditions than the 3-bromo analogue. While the 3-bromo compound is a competent substrate, it typically requires higher temperatures, longer reaction times, and potentially more sophisticated catalyst systems to achieve comparable yields.[13] The higher reactivity of the iodo-compound can be particularly advantageous when coupling with sensitive boronic acids or on substrates with thermally labile functional groups.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing alkynyl groups, forming a C(sp²)-C(sp) bond between an organohalide and a terminal alkyne.[8][14] This transformation is invaluable for creating rigid linkers in molecular scaffolds and for accessing precursors for further elaboration.

General Reaction: (This is a placeholder for a generated reaction image)

Reactivity Comparison: The reactivity trend (I > Br) is particularly pronounced in Sonogashira couplings.[8] 3-Iodoindazoles are excellent substrates, often reacting smoothly at or slightly above room temperature.[11][12] In contrast, 3-bromoindazoles typically necessitate elevated temperatures (e.g., 70-100 °C) and may require more carefully optimized conditions to prevent side reactions like Glaser coupling of the terminal alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds, a critical linkage in countless pharmaceutical agents.[15][16]

General Reaction: (This is a placeholder for a generated reaction image)

Reactivity Comparison: Consistent with the established principles, the 3-iodoindazole will be more reactive in C-N couplings. This allows for the use of a broader range of amines, including less nucleophilic anilines or sterically hindered secondary amines, under more moderate conditions. [17]While the 3-bromoindazole is also a viable substrate, achieving high yields, especially with challenging amine partners, may require the use of more electron-rich, bulky phosphine ligands (e.g., biarylphosphines) and higher temperatures. [18]

Quantitative Data Summary

The following table summarizes typical reaction conditions extrapolated from studies on analogous 3-haloindazole systems. This serves as a guide for initial reaction planning.

ReactionParameter3-Iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (Higher Reactivity)3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (Lower Reactivity)
Suzuki-Miyaura Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf), Buchwald/Hartwig Precatalysts
Typical Temp. 60 - 80 °C [12]80 - 140 °C [19][13]
Reaction Time 1 - 6 hours [12]8 - 24 hours [13]
Typical Yield Good to ExcellentModerate to Excellent
Sonogashira Catalyst PdCl₂(PPh₃)₂ / CuIPdCl₂(PPh₃)₂ / CuI
Typical Temp. Room Temp. - 50 °C [12]70 - 100 °C
Reaction Time 2 - 12 hours12 - 48 hours [12]
Typical Yield ExcellentGood to Excellent
Buchwald-Hartwig Catalyst Pd₂(dba)₃ / XantphosPd₂(dba)₃ / Biarylphosphine Ligands (e.g., RuPhos)
Typical Temp. 80 - 100 °C100 - 120 °C [17]
Reaction Time 4 - 16 hours12 - 24 hours
Typical Yield Good to Excellent [17]Moderate to Good

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental design, the following diagrams illustrate the catalytic cycle and a typical comparative workflow.

Suzuki_Cycle cluster_annotation Faster for R-I vs R-Br Pd0 Pd(0)L₂ OA_complex R-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Rate Determining Step) ArX R-X (Iodo or Bromo Indazole) ArX->OA_complex Trans_complex R-Pd(II)(Ar)L₂ OA_complex->Trans_complex Transmetalation Base Base Base->OA_complex Boronic ArB(OR)₂ Boronic->OA_complex Trans_complex->Pd0 Reductive Elimination Product R-Ar Trans_complex->Product Workflow cluster_Iodo 3-Iodo-indazole cluster_Bromo 3-Bromo-indazole start Reaction Planning setup_I Reaction Setup (Milder Conditions: Lower Temp, Shorter Time) start->setup_I setup_B Reaction Setup (Harsher Conditions: Higher Temp, Longer Time) start->setup_B monitor_I TLC/LC-MS Monitoring setup_I->monitor_I workup_I Aqueous Workup & Extraction monitor_I->workup_I purify_I Column Chromatography workup_I->purify_I analysis Comparative Analysis (Yield, Purity, Reaction Rate) purify_I->analysis monitor_B TLC/LC-MS Monitoring setup_B->monitor_B workup_B Aqueous Workup & Extraction monitor_B->workup_B purify_B Column Chromatography workup_B->purify_B purify_B->analysis

Caption: Experimental workflow for a direct comparison of the two halo-indazole substrates.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a comparative experiment designed to validate the reactivity differences. The key variable is the temperature, which is adjusted based on the expected reactivity of the halide.

Materials:

  • 3-Iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole

  • 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Equipment:

  • Schlenk flasks or microwave vials

  • Magnetic stirrer hotplates with oil baths

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • TLC plates and LC-MS for reaction monitoring

Step-by-Step Procedure:

Reaction A: 3-Iodo-indazole (Milder Conditions)

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (1.0 mmol, 1.0 eq.).

  • Add 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq.) and K₃PO₄ (2.0 mmol, 2.0 eq.).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) in 2 mL of anhydrous dioxane. Add this catalyst solution to the main flask.

  • Add an additional 8 mL of dioxane and 2 mL of degassed water.

  • Seal the flask and place it in a pre-heated oil bath at 80 °C .

  • Stir vigorously for 2-4 hours , monitoring by TLC or LC-MS until the starting material is consumed.

Reaction B: 3-Bromo-indazole (Standard Conditions)

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (1.0 mmol, 1.0 eq.).

  • Add 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq.) and K₃PO₄ (2.0 mmol, 2.0 eq.).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous dioxane. Add this catalyst solution to the main flask.

  • Add an additional 8 mL of dioxane and 2 mL of degassed water.

  • Seal the flask and place it in a pre-heated oil bath at 100 °C .

  • Stir vigorously for 8-16 hours , monitoring by TLC or LC-MS until the starting material is consumed.

Workup and Purification (Identical for both reactions):

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-indazole product.

Causality and Validation: The protocol is designed to be self-validating. The successful synthesis of the product from the iodo-precursor at a lower temperature and in a shorter time, compared to the bromo-precursor, will experimentally confirm the theoretical reactivity difference.

Conclusion and Strategic Recommendations

Strategic Choice:

  • Choose the 3-Iodo-indazole for:

    • Syntheses involving thermally sensitive functional groups.

    • Coupling with challenging or sterically hindered partners.

    • High-throughput synthesis where shorter reaction times are paramount.

    • Maximizing yield and minimizing byproducts.

  • Choose the 3-Bromo-indazole when:

    • Cost is a primary driver (aryl bromides are often less expensive than iodides).

    • The subsequent reaction steps are robust and can tolerate higher temperatures.

    • The specific coupling partner is highly reactive, mitigating the need for a hyper-reactive halide.

By understanding the fundamental principles of C-X bond reactivity and leveraging the comparative data presented, researchers can make more informed and strategic decisions in the design and execution of synthetic routes targeting novel C-3 functionalized indazoles.

References

  • RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers.
  • Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
  • Scilit. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. BenchChem.
  • University of Victoria. (2013).
  • IJSDR. (2022).
  • Wikipedia.
  • Thieme. (2002). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
  • NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC.
  • ResearchGate. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • ResearchGate. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 1-Methyl and 2-Methyl Isomers of 3-Bromo-4,5,6,7-tetrahydroindazole

Introduction: The Regiochemical Challenge of N-Alkylated Indazoles In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, appearing in a wide array of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regiochemical Challenge of N-Alkylated Indazoles

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active compounds. The synthesis of N-substituted indazoles, particularly through methylation, frequently yields a mixture of N1 and N2 regioisomers. For 3-bromo-4,5,6,7-tetrahydroindazole, methylation presents a critical analytical challenge: the unambiguous differentiation of the 1-methyl and 2-methyl isomers.

The position of the methyl group is not a trivial structural detail. It fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen-bonding potential. Consequently, each isomer possesses a unique pharmacological and toxicological profile. For researchers in drug development, precise structural assignment is a non-negotiable prerequisite for establishing structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards.

This guide provides a comprehensive, multi-technique approach to confidently distinguish between 1-methyl-3-bromo-4,5,6,7-tetrahydroindazole and its 2-methyl counterpart. We will move beyond simple data reporting to explain the causality behind the analytical observations, grounding our protocols in the fundamental principles of spectroscopy and chromatography.

Pillar 1: The Foundational Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive tool for isomer differentiation in organic chemistry.[1] It provides a detailed picture of the chemical environment of each nucleus, revealing subtle differences in molecular architecture.

¹H and ¹³C NMR: The First Line of Inquiry

The initial screening of the isomers begins with one-dimensional ¹H and ¹³C NMR. The key to differentiation lies in how the N-methyl group's position influences the chemical shifts of the heterocyclic ring's atoms. The N1 isomer maintains a more "benzenoid" character, while the N2 isomer adopts a "quinonoid-like" structure, leading to distinct electronic environments.[2]

Causality Behind the Chemical Shifts:

  • N-CH₃ Signal: In the ¹H NMR spectrum, the chemical shift of the N-methyl protons will differ slightly, often by 0.1-0.2 ppm.[3] While indicative, this small difference is not sufficient for conclusive identification on its own. The corresponding ¹³C signal for the methyl group provides a more robust, though still complementary, data point.

  • Ring Carbons (C3, C7a, C3a): The most significant and reliable differences are observed in the ¹³C NMR spectrum. The carbons within the pyrazole moiety are highly sensitive to the location of the methyl group. N-methylation effects on ¹³C chemical shifts are well-documented and are analogous to the effects of N-protonation.[4] For the 2-methyl isomer, the C7a carbon is typically shifted downfield (to a higher ppm value) compared to the 1-methyl isomer due to the adjacent positively charged nitrogen atom. Conversely, the C3 carbon, directly bonded to the bromine atom, will also exhibit a diagnostically different chemical shift between the two isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomers in CDCl₃ Note: These are predicted values based on analogous indazole structures. Actual experimental values may vary slightly.

Atom 1-Methyl Isomer (Predicted) 2-Methyl Isomer (Predicted) Key Differentiating Feature
N-CH₃ (¹H) ~4.10 ppm~4.25 ppmSubtle downfield shift in 2-methyl isomer.
N-CH₃ (¹³C) ~36.0 ppm~41.0 ppmSignificant downfield shift in 2-methyl isomer.
C3 (¹³C) ~118 ppm~125 ppmDownfield shift in 2-methyl isomer.
C7a (¹³C) ~140 ppm~131 ppmUpfield shift in 2-methyl isomer.
C3a (¹³C) ~124 ppm~127 ppmSubtle downfield shift in 2-methyl isomer.
Experimental Protocol: Acquiring High-Resolution 1D NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[5]

  • ¹H Acquisition:

    • Set spectral width to 0-12 ppm.

    • Use a 90° pulse angle.

    • Set acquisition time to >3 seconds and relaxation delay to 2-5 seconds for accurate integration.

  • ¹³C Acquisition:

    • Set spectral width to 0-160 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

2D NOESY: The Unambiguous Structural Proof

When absolute certainty is required, the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method. The NOE is a through-space phenomenon, detecting protons that are physically close to each other (< 5 Å), irrespective of their through-bond connectivity.[6]

The Decisive Correlation: The strategic placement of the N-methyl group relative to the fused cyclohexene ring provides a clear-cut diagnostic test.

  • For the 1-Methyl Isomer: The protons of the methyl group on N1 are in close spatial proximity to the protons at the C7 position of the tetrahydro- ring. Therefore, a distinct cross-peak will be observed in the NOESY spectrum between the N1-CH₃ signal and the H7 signal.

  • For the 2-Methyl Isomer: The methyl group on N2 is located on the opposite side of the pyrazole ring, far from the C7 protons. No NOE correlation will be observed between the N2-CH₃ and H7 protons.

This presence or absence of a specific NOE cross-peak is a self-validating system, providing irrefutable evidence for the methyl group's location.

NOE_Differentiation cluster_1 1-Methyl Isomer cluster_2 2-Methyl Isomer N1_Me N1-CH₃ Protons H7_1 H7 Protons N1_Me->H7_1  Strong NOE Correlation  (Through-Space < 5 Å) Result1 Conclusion: Isomer is 1-Methyl struct1 Structure A N2_Me N2-CH₃ Protons H7_2 H7 Protons N2_Me->H7_2  No NOE Correlation  (Distance > 5 Å) Result2 Conclusion: Isomer is 2-Methyl struct2 Structure B

Caption: Key NOE correlation for isomer differentiation.

Pillar 2: Orthogonal Verification with Chromatographic Methods

While NMR provides the structural detail, chromatographic techniques offer a robust method for physical separation and orthogonal confirmation. The difference in the dipole moment between the 1-methyl (more polar) and 2-methyl isomers typically leads to different retention times. A synthetic procedure for the analogous 6-bromoindazole isomers confirms they can be separated by column chromatography, strongly suggesting chromatographic differentiation is viable.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with the stationary phase. While the isomers have identical molecular weights, their fragmentation patterns in the mass spectrometer may show subtle differences. More reliably, they will exhibit distinct retention times.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for both analytical-scale differentiation and preparative-scale separation. Using a normal-phase column (e.g., silica), the more polar 1-methyl isomer is expected to have a longer retention time than the less polar 2-methyl isomer. Conversely, on a reverse-phase column (e.g., C18), the 1-methyl isomer would elute earlier.

Table 2: Representative Chromatographic Behavior

Technique Stationary Phase Expected Elution Order Rationale
HPLC Silica (Normal Phase)2-methyl isomer first, then 1-methyl isomer1-methyl isomer is more polar, interacts more strongly with silica.
HPLC C18 (Reverse Phase)1-methyl isomer first, then 2-methyl isomer2-methyl isomer is less polar, interacts more strongly with C18.
GC DB-5 (Non-polar)Dependent on boiling point/subtle interactionsTypically, isomers will be well-resolved.[8]
Experimental Protocol: HPLC Analysis
  • System: An HPLC system equipped with a UV detector (set to ~254 nm and 300 nm).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A good starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Prepare dilute solutions (~0.1 mg/mL) of each isomer in the mobile phase.

  • Analysis: Inject equal volumes (e.g., 10 µL) of each sample and the mixture to determine their respective retention times and confirm baseline separation.

Integrated Analytical Workflow: A Self-Validating System

workflow start Isomer Mixture or Unknown Single Isomer hplc Step 1: HPLC Analysis (Analytical Scale) start->hplc Separate or check purity nmr_1d Step 2: 1D NMR (¹H and ¹³C) hplc->nmr_1d Analyze purified isomer(s) compare Step 3: Compare Data with Predictions (Table 1) nmr_1d->compare ambiguous Is Assignment Ambiguous? compare->ambiguous noe Step 4: 2D NOESY (Definitive Proof) ambiguous->noe Yes isomer1 Structure Confirmed: 1-Methyl Isomer ambiguous->isomer1 No, clear match to 1-methyl predictions isomer2 Structure Confirmed: 2-Methyl Isomer ambiguous->isomer2 No, clear match to 2-methyl predictions assign_noe Observe N-CH₃ to H7 Correlation? noe->assign_noe assign_noe->isomer1 Yes assign_noe->isomer2 No

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole

[1][2] Executive Summary & Chemical Context Compound: 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole CAS: 1159518-56-7 (Representative ID for research grade material) Chemical Class: Halogenated Heterocycle / Indazole D...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

Compound: 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole CAS: 1159518-56-7 (Representative ID for research grade material) Chemical Class: Halogenated Heterocycle / Indazole Derivative[1][2]

As a Senior Application Scientist, I emphasize that the disposal of this compound is governed strictly by its halogen content (Bromine) and its nitrogen-rich indazole core .[1] Unlike simple organic waste, this compound cannot be merged into standard non-halogenated waste streams.[1] Doing so risks regulatory non-compliance (EPA RCRA violations) and creates downstream hazards during incineration (formation of corrosive hydrogen bromide and potential dioxins).

This guide outlines a self-validating protocol to ensure the safety of laboratory personnel and the integrity of your facility’s waste management stream.

Safety Assessment & Hazard Identification

Before initiating disposal, you must validate the specific hazards.[1] While specific toxicological data for this exact intermediate may be limited, we apply the Precautionary Principle based on its structural analogs (e.g., 3-Bromo-1H-indazole).[1]

Table 1: Safety & Physical Profile
ParameterCharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust inhalation risk; requires particulate respirator (N95/P100) if handled open.[1]
Primary Hazard Irritant / Harmful (H302, H315, H319, H335)Targets respiratory tract, skin, and eyes.[1] Toxic if swallowed.[1][3][4]
Chemical Stability Stable under ambient conditionsNo quenching required (unlike hydrides/acid chlorides).[1]
Waste Class Halogenated Organic CRITICAL: Must NOT be mixed with non-halogenated solvents (Acetone/Ethanol) unless the entire container is labeled Halogenated.[1]
Incompatibility Strong Oxidizing AgentsKeep away from perchlorates, peroxides, and nitric acid waste.[1][5]

Senior Scientist Insight: The "Tetrahydro" ring reduces aromaticity compared to fully aromatic indazoles, potentially altering solubility, but the C-Br bond is the defining feature for disposal.[1] This bond requires higher incineration temperatures (>1100°C) to ensure complete destruction, which is why segregation is mandatory.[1]

Operational Disposal Protocol

Phase A: Personal Protective Equipment (PPE)
  • Gloves: Nitrile (Double gloving recommended; >0.11 mm thickness).[1] The halogenated nature facilitates transdermal permeation in solution.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

  • Respiratory: If disposing of >500mg of dry solid, use a fume hood or N95 respirator to prevent inhalation of dust.[1]

Phase B: Waste Segregation Strategy

You must choose the correct stream based on the physical state of the waste.

Scenario 1: Pure Solid Waste (Expired/Unused Reagent)
  • Do not dissolve the solid solely for disposal.[1] This increases waste volume and cost.[1]

  • Container: Collect in a dedicated Wide-Mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Label clearly as "Hazardous Waste - Solid - Halogenated Organics."

  • Constituents: List the full chemical name. Do not use abbreviations like "Br-Indazole."[1]

Scenario 2: Solution Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, DMSO, Methanol) is compatible with the waste drum.[1]

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole renders the entire mixture "Halogenated Waste" for incineration purposes.[1]

  • Rinsing: Triple rinse the original glass vial with a minimal amount of solvent (e.g., Acetone) and add the rinsate to the Halogenated waste stream.[1] Deface the label on the empty vial and dispose of it in "Chemically Contaminated Glass" trash.

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for disposing of this compound, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Waste Generation: 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solution (Reaction Mix / Mother Liquor) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-Mouth HDPE Jar SolidPath->SolidContainer Do NOT Dissolve LiquidContainer Container: Halogenated Waste Carboy (Red Safety Can / HDPE) LiquidPath->LiquidContainer Segregate from Non-Halogenated Labeling Labeling: 'Hazardous Waste - Halogenated' List: Brominated Indazole SolidContainer->Labeling LiquidContainer->Labeling Final EHS Pickup / Incineration (High Temp) Labeling->Final

Figure 1: Decision matrix for segregating brominated indazole waste based on physical state.

Regulatory Compliance & EPA Codes

Adherence to these codes ensures your facility passes EHS audits.[1]

  • RCRA Classification:

    • If the waste is a spent solvent mixture containing Methylene Chloride or similar, it falls under F001/F002 .[1]

    • As a solid commercial chemical product being discarded, if not explicitly P- or U-listed, it is treated by characteristic.[1] However, due to the Halogenated Organic Compounds (HOC) rule (40 CFR 268 Appendix III), it must be treated to specific Land Disposal Restrictions (LDR).[1]

  • Destruction Method:

    • The presence of Bromine mandates incineration.[1]

    • Prohibition: Never dispose of this compound down the drain.[1][6] It is toxic to aquatic life and difficult for municipal water treatment plants to degrade due to the stable heterocyclic ring.[1]

Emergency Spillage Procedures

In the event of a spill of solid powder:

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Don N95 respirator, goggles, and nitrile gloves.[1]

  • Contain: Cover spill with wet paper towels to suppress dust.[1]

  • Clean: Scoop material into a disposal bag. Wipe surface with soap and water.[1][7][3][4][8][9]

  • Dispose: Place all cleanup materials into the Solid Halogenated Waste container.

References

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 3-Bromo-1H-indazole (Analogous Hazard Profile). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2000).[1] Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.[1] Retrieved from

  • Cornell University EHS. (2024).[1] Organic Solvents & Halogenated Waste Segregation Guidelines. Retrieved from

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal: Halogenated vs Non-Halogenated. Retrieved from

  • ChemicalBook. (2025).[1][7][5] Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate Properties (Structural Analog). Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.